2-Amino-4-chloro-5-fluorophenol
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Overview
Description
2-Amino-4-chloro-5-fluorophenol is an organic compound with the molecular formula C6H5ClFNO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with amino, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-5-fluorophenol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to introduce the amino group. The chloro and fluoro substituents are introduced through halogenation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure consistency and cost-effectiveness. These methods may include continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed under specific conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of phenolic compounds .
Scientific Research Applications
2-Amino-4-chloro-5-fluorophenol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and protein modifications.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-4-chloro-5-fluorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the chloro and fluoro groups can participate in halogen bonding and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-5-fluorophenol: Unique due to the combination of amino, chloro, and fluoro substituents.
Phenol, 2-amino-4-chloro-: Lacks the fluoro group, affecting its reactivity and applications.
Phenol, 2-amino-5-fluoro-: Lacks the chloro group, leading to different chemical properties and uses.
Uniqueness
The presence of both chloro and fluoro groups enhances its stability and allows for diverse chemical modifications .
Properties
IUPAC Name |
2-amino-4-chloro-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOZTRYVCFNPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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